Welcome to the BenchChem Online Store!
molecular formula C8H11BO4 B188248 2,6-Dimethoxyphenylboronic acid CAS No. 23112-96-1

2,6-Dimethoxyphenylboronic acid

Cat. No. B188248
M. Wt: 181.98 g/mol
InChI Key: BKWVXPCYDRURMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07208614B2

Procedure details

A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 22.1 g of resorcinol dimethyl ether (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −50° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 9 h), 16.6 g of trimethyl borate (0.16 mol) are added dropwise at the same temperature over a period of 15 minutes. After stirring for another 30 minutes at −50° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at 35° C. under reduced pressure. 25 ml of methylcyclohexane are added to the product suspension, the colorless product is filtered off with suction and is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water. After drying, 26.5 g of 2,6-dimethoxyphenylboronic acid (0.146 mol, 91%, melting point: 104–107° C.) are obtained in the form of colorless crystals, HPLC purity >99% a/a.
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
20.88 g
Type
reactant
Reaction Step Two
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16.6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClC1CCCCC1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([O:13][CH3:14])[CH:11]=1.[Li].[B:19](OC)([O:22]C)[O:20]C.Cl>C1COCC1.C1CCCCC1.O>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([O:13][CH3:14])[C:11]=1[B:19]([OH:22])[OH:20] |^1:17|

Inputs

Step One
Name
Quantity
120 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.88 g
Type
reactant
Smiles
ClC1CCCCC1
Name
Quantity
22.1 g
Type
reactant
Smiles
COC1=CC(OC)=CC=C1
Step Three
Name
Quantity
2.35 g
Type
reactant
Smiles
[Li]
Name
Quantity
300 g
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CCCCC1
Step Five
Name
Quantity
16.6 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After stirring for another 30 minutes at −50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at the same temperature over a period of 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
are distilled off at 35° C. under reduced pressure
ADDITION
Type
ADDITION
Details
25 ml of methylcyclohexane are added to the product suspension
FILTRATION
Type
FILTRATION
Details
the colorless product is filtered off with suction
WASH
Type
WASH
Details
is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.146 mol
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.